molecular formula CHCl3 B032938 Chloroform-d CAS No. 865-49-6

Chloroform-d

Cat. No. B032938
CAS RN: 865-49-6
M. Wt: 120.38 g/mol
InChI Key: HEDRZPFGACZZDS-MICDWDOJSA-N
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Description

Synthesis Analysis

Chloroform-d is typically synthesized through the controlled reaction of chlorine with methane or methanol, where a deuteration step is introduced to replace hydrogen atoms with deuterium. The synthesis process is optimized to enhance the yield and purity of chloroform-d, considering factors like reaction temperature, time, and the molar ratio of reactants (Zhou Ji-cheng, 2007).

Molecular Structure Analysis

Chloroform-d exhibits a tetrahedral molecular structure with the central carbon atom bonded to one deuterium and three chlorine atoms. This structure has been extensively analyzed using techniques such as gas-phase electron diffraction and quantum-chemical calculations, revealing insights into its conformational properties and the influence of deuterium substitution on the molecular geometry (Diego M. Gil et al., 2016).

Chemical Reactions and Properties

Chloroform-d is involved in a variety of chemical reactions, highlighting its reactivity and the role of deuterium in influencing reaction mechanisms. Studies have shown that chloroform-d can participate in hydrogen bonding with acetone and dimethylsulfoxide (DMSO), demonstrating the dynamics of solute-solvent interactions and the impact of deuterium on hydrogen bond strength and exchange rates (K. Kwak et al., 2008).

Physical Properties Analysis

The physical properties of chloroform-d, such as boiling point, melting point, and density, are slightly altered due to the presence of deuterium. These properties are crucial for its application as a solvent in NMR spectroscopy, where its low volatility and compatibility with a wide range of chemical compounds are highly valued.

Chemical Properties Analysis

The chemical properties of chloroform-d, including acidity, reactivity, and solvation capabilities, are significantly influenced by the deuterium atom. Its behavior in chemical exchanges and interactions with other molecules, such as in hydrogen bonding and solvent effects on reactions, provides a basis for understanding its role in various chemical processes and its utility in spectroscopic analysis (L. Domingo & J. Andrés, 2003).

Scientific Research Applications

1. Antimicrobial Properties

  • Chloroform extracts from plants like Clerodendrum infortunatum have been studied for their antimicrobial potency. Research shows significant inhibitory activity over bacteria and fungus, comparable to standard drugs like tetracycline and fluconazole. This suggests promising antibacterial and antifungal properties for potential drug discovery (Waliullah et al., 2015).

2. Environmental Remediation

  • Chloroform's role in environmental remediation has been explored. Studies on chloroform hydrodechlorination behavior demonstrate its efficacy in converting this groundwater contaminant into less toxic forms. Supported precious metal catalysts have been found effective for this reaction, highlighting the potential of ambient-condition reductive catalysis to remove chloroform from water (Velazquez et al., 2013).

3. Water Treatment and Safety

  • Research on wastewater reuse includes modeling chloroform formation during chlorination. This is crucial due to chloroform's carcinogenic potential, emphasizing the need for controlling its emissions and discharges in water treatment processes (Rebelo et al., 2016).
  • In-home formation and emissions of trihalomethanes, like chloroform, have been assessed, particularly in relation to dishwasher usage. These studies are essential for understanding domestic exposure to chloroform and related compounds (Olson & Corsi, 2004).

4. Analytical and Chemical Studies

  • Chloroform has been used in analytical studies, such as in the NMR-spectroscopy-based metabonomic approach for analyzing the hepatotoxicity of compounds in rats. This involves analyzing various biological samples including liver tissue lipidic extracts using chloroform/methanol (Shi et al., 2007).
  • Studies on the solute-solvent complex dynamics of chloroform, especially in mixtures like acetone and dimethylsulfoxide, provide insights into the mechanisms of C-H bond cleavage reactions, crucial in protein structure and organic chemistry (Kwak et al., 2008).

5. Biological Impact Studies

  • Chloroform’s impact on human health, such as its influence on pulmonary inflammatory response, has been studied in mice models. These studies highlight the risks associated with occupational chloroform exposure and the intensity of oxidative damage related to gender (Oliveira et al., 2015).
  • Research into chloroform's effect on other chemicals, like dichloroacetic acid and trichloroacetic acid, in inducing hypomethylation and expression of the c-myc gene, provides valuable information on its interactive effects and potential carcinogenicity (Pereira et al., 2001).

Safety And Hazards

Chloroform-d is toxic if inhaled and may cause respiratory tract irritation . It is suspected of causing cancer and damaging the unborn child . It can harm the eyes, skin, liver, kidneys, and nervous system . It is harmful if swallowed and causes skin irritation .

properties

IUPAC Name

trichloro(deuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CHCl3/c2-1(3)4/h1H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDRZPFGACZZDS-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50904766
Record name Deuterochloroform
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Molecular Weight

120.38 g/mol
Source PubChem
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Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Chloroform-d
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Product Name

Chloroform-D

CAS RN

865-49-6
Record name Chloroform-d
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Record name Chloroform-d
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Record name Deuterochloroform
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Record name (2H)chloroform
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Record name CHLOROFORM-D
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroform-d
Reactant of Route 2
Chloroform-d

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